4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine
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Overview
Description
4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The thiazole ring can then be introduced through a cyclization reaction involving a thioamide and a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
2-Aminomethyl-1H-indole-3-carboxylic acid: Known for its antiviral properties.
Indole-3-acetic acid: A naturally occurring plant hormone with various applications in agriculture
Uniqueness
4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine stands out due to its unique combination of the indole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, from medicinal chemistry to material science .
Properties
CAS No. |
1094511-58-6 |
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Molecular Formula |
C11H8ClN3S |
Molecular Weight |
249.72 g/mol |
IUPAC Name |
4-(6-chloro-1H-indol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H8ClN3S/c12-6-1-2-7-8(4-14-9(7)3-6)10-5-16-11(13)15-10/h1-5,14H,(H2,13,15) |
InChI Key |
SQTHJTHODFKCIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C3=CSC(=N3)N |
Origin of Product |
United States |
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